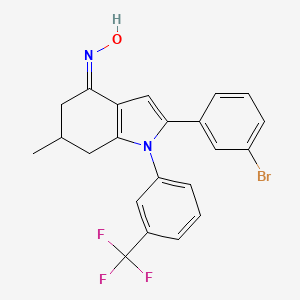

![molecular formula C8H8N2O2 B2951805 5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one CAS No. 57053-27-7](/img/structure/B2951805.png)

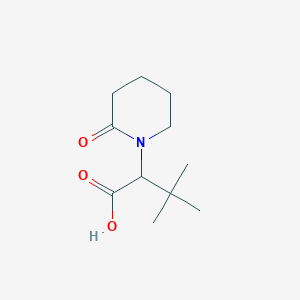

5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.

Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a detailed analysis of the compound’s molecular structure, including bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis

This would involve a detailed analysis of any known chemical reactions involving the compound, including reaction mechanisms and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This would involve a detailed analysis of the compound’s physical and chemical properties, including melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Fungicidal Activity

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidinamine derivatives, which can include compounds similar to “5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one”, have been studied for their fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and unique mode of action .

- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .

- Results: The new compounds showed excellent fungicidal activity. Among these compounds, one specific derivative had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .

Surfactant Use

- Scientific Field: Industrial Chemistry

- Application Summary: Amino acid-based surfactants, which can be derived from compounds like “5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one”, have been reviewed for their synthesis, chemistry, physicochemical properties, and industrial applications .

- Methods of Application: The review includes the details of most of the available routes of synthesis for amino acid surfactants .

- Results: The diverse routes of synthesis allow for extensive structural diversity in this class of surfactants, resulting in widespread tunable functionality in their physiochemical properties .

Pesticide Synthesis

- Scientific Field: Agricultural Chemistry

- Application Summary: Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

- Methods of Application: The synthesis of fipronil involves several steps, including halogenation, reaction with polar groups, diazotization, and reaction with cyanoalkyl propionate and ammonia .

- Results: Fipronil is a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .

Synthesis of Thieno[2,3-d]pyrimidines

- Scientific Field: Organic Chemistry

- Application Summary: An efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones has been developed .

- Methods of Application: The synthesis involves the use of reagents containing an active chloromethylene fragment .

- Results: The method provides a new route for the synthesis of these complex heterocyclic compounds .

Synthesis of Pyrazolo[3,4-b]quinolinones

- Scientific Field: Organic Chemistry

- Application Summary: A green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst .

- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .

- Results: The method resulted in excellent yield (84–98%) .

Synthesis of Pyrimidinamine Derivatives

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .

- Methods of Application: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .

- Results: The new compounds showed excellent fungicidal activity .

Safety And Hazards

This would involve a detailed analysis of any known safety hazards associated with the compound, including toxicity data and any necessary safety precautions.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.

Please note that this is a general guideline and the specific details may vary depending on the compound and the available information. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may be able to provide you with access to these resources. If you have any other questions, feel free to ask!

Propriétés

IUPAC Name |

5-amino-6-methylfuro[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-5-4-7-6(2-3-12-7)8(11)10(5)9/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEUZDUSNOXNKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CO2)C(=O)N1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

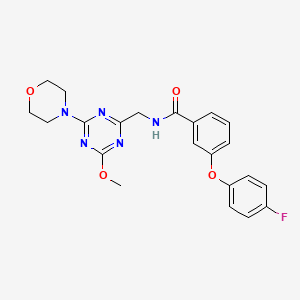

![N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide](/img/structure/B2951723.png)

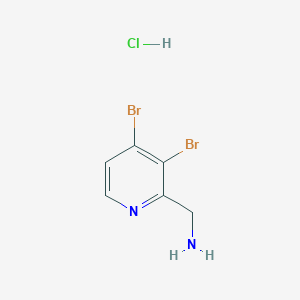

![1'-Ethyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2951725.png)

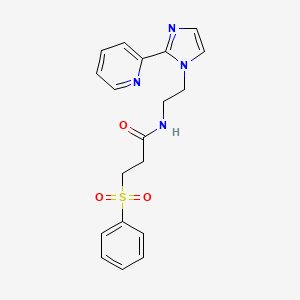

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2951729.png)

![2-Benzylsulfanyl-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide;hydrochloride](/img/structure/B2951733.png)

![2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl N-methylcarbamate](/img/structure/B2951737.png)

![10,13-Dimethyl-17-[(trimethylsilyl)oxy]-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane]-17-carbonitrile](/img/structure/B2951743.png)